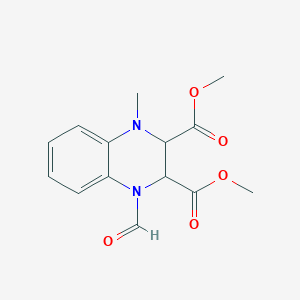

Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate (DMQX) is a chemical compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, which is a key player in the central nervous system. DMQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological conditions.

Mecanismo De Acción

Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate is a potent and selective antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates the fast excitatory synaptic transmission in the central nervous system. Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate binds to the receptor's ion channel pore and blocks the influx of cations, such as calcium and sodium, which are essential for the depolarization of the postsynaptic membrane. This blockage of the ion channel leads to the inhibition of excitatory synaptic transmission and the reduction of neuronal excitability.

Biochemical and Physiological Effects:

Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate has been shown to have various biochemical and physiological effects on the central nervous system. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic currents, increase the threshold for synaptic plasticity, and reduce the susceptibility to excitotoxicity. Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate has several advantages as a research tool. It is a potent and selective antagonist of the ionotropic glutamate receptor, which allows for the investigation of the specific role of glutamate receptors in various physiological and pathological conditions. Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate is also relatively stable and easy to handle, which makes it a convenient research tool. However, Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate also has some limitations. It has a relatively short half-life, which limits its use in long-term experiments. Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate can also have off-target effects on other ion channels, which can complicate the interpretation of experimental results.

Direcciones Futuras

Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate has been extensively used in scientific research, and there are several future directions for its use. One potential direction is the investigation of the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the development of more selective antagonists of the ionotropic glutamate receptor, which can further improve our understanding of the role of glutamate receptors in the central nervous system. Additionally, the development of more stable and long-lasting antagonists of the ionotropic glutamate receptor can expand the use of Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate in long-term experiments.

Métodos De Síntesis

The synthesis of Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate is a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,3-dichloroquinoxaline with dimethyl malonate to obtain 2,3-bis(dimethylamino)quinoxaline. The second step involves the reaction of the obtained product with paraformaldehyde to obtain Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate. The synthesis of Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate has been described in detail in various scientific publications.

Aplicaciones Científicas De Investigación

Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological conditions. Glutamate receptors are the most abundant type of neurotransmitter receptors in the central nervous system and play a crucial role in synaptic transmission, plasticity, and neuronal excitotoxicity. Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate has been used to study the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Propiedades

Nombre del producto |

Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate |

|---|---|

Fórmula molecular |

C14H16N2O5 |

Peso molecular |

292.29 g/mol |

Nombre IUPAC |

dimethyl 1-formyl-4-methyl-2,3-dihydroquinoxaline-2,3-dicarboxylate |

InChI |

InChI=1S/C14H16N2O5/c1-15-9-6-4-5-7-10(9)16(8-17)12(14(19)21-3)11(15)13(18)20-2/h4-8,11-12H,1-3H3 |

Clave InChI |

FXVLSRCLJNYAFQ-UHFFFAOYSA-N |

SMILES |

CN1C(C(N(C2=CC=CC=C21)C=O)C(=O)OC)C(=O)OC |

SMILES canónico |

CN1C(C(N(C2=CC=CC=C21)C=O)C(=O)OC)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)

![N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)

![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)

![N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)

![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)

![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)

![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)